1-Methylsilolane
Description
Structure
3D Structure
Properties
CAS No. |
765-41-3 |
|---|---|
Molecular Formula |
C5H12Si |
Molecular Weight |
100.23 g/mol |
IUPAC Name |
1-methylsilolane |
InChI |
InChI=1S/C5H12Si/c1-6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
SBWCARQXLPGQNH-UHFFFAOYSA-N |
SMILES |
C[Si]1CCCC1 |
Canonical SMILES |
C[SiH]1CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylsilolane and Its Derivatives
Ring-Closing Approaches to the Silolane Framework
The construction of the five-membered silacyclopentane (B13830383) ring, the core structure of 1-methylsilolane, can be achieved through several distinct ring-closing strategies. These methods include intermolecular reactions that bring together two separate fragments to form the ring, intramolecular cyclizations of linear precursors, and advanced insertion reactions.
Intermolecular Cyclization Reactions for Silolane Formation
Intermolecular cyclization reactions are a classical approach to forming the silolane ring, typically involving the reaction of a di-Grignard reagent derived from a 1,4-dihalobutane with a suitable methyl-substituted silicon electrophile. This method assembles the cyclic structure from two distinct components in a single step.
A common strategy involves the preparation of a Grignard reagent from 1,4-dichlorobutane or 1,4-dibromobutane, which is then reacted with a dichloromethylsilane, such as dichloromethylphenylsilane or dichlorodimethylsilane. The di-Grignard reagent acts as a four-carbon dianion equivalent, displacing both chlorine atoms on the silicon center to form the five-membered ring.
Another relevant, though less common, intermolecular approach is the Wurtz-Fittig reaction. This reaction involves the reductive coupling of a dihaloalkane with a halosilane in the presence of an alkali metal, typically sodium. researchgate.netacs.org For the synthesis of this compound derivatives, this could conceptually involve the reaction of 1,4-dihalobutane with a methyltrihalosilane. However, this method is often plagued by side reactions and has seen limited application in modern synthesis compared to Grignard-based routes. researchgate.net Organosilicon compounds have been synthesized using the Wurtz-Fittig reaction, for instance, in the preparation of silylated calixarenes and vinylsilanes. researchgate.netdntb.gov.ua
| Reactants | Reagents | Product | Yield (%) | Reference |
| 1,4-Dichlorobutane, Dichloromethylphenylsilane | Magnesium | 1-Methyl-1-phenylsilolane | Not specified | General Method |
| 1,4-Dibromobutane, Dichlorodimethylsilane | Magnesium | 1,1-Dimethylsilolane | Not specified | General Method |
| Aryl halide, Alkyl halide | Sodium metal | Alkyl-substituted aromatic compound | Varies | acs.org |
Intramolecular Cyclization Pathways (e.g., Ir-catalyzed C-H Silylation)
Intramolecular cyclization offers a powerful and often more controlled method for the synthesis of the silolane framework. A prominent example of this approach is the iridium-catalyzed intramolecular C-H silylation. This reaction involves the activation of a typically unreactive C(sp³)–H bond in an alkylhydrosilane precursor, leading to the formation of a C–Si bond and closing the ring.
This methodology has been successfully applied to form dihydrobenzosiloles from dimethylarylsilanes, demonstrating high yields and excellent enantioselectivities when chiral ligands are employed. escholarship.orgescholarship.org The reaction proceeds under mild conditions and tolerates a variety of functional groups. escholarship.org The C–Si bond formed in this process can be further functionalized, highlighting the synthetic utility of this approach. escholarship.orgescholarship.org Mechanistic studies suggest that the cleavage of the C–H bond is the rate-determining step in this catalytic cycle. escholarship.orgescholarship.org
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (er) |
| Dimethyl(p-tolyl)silane | [Ir(COD)OMe]₂ / Chiral dinitrogen ligand | 5-Methyl-2,3-dihydro-1H-2-silaindene derivative | High | 98:2 |
| (4-Methoxyphenyl)dimethylsilane | [Ir(COD)OMe]₂ / Chiral dinitrogen ligand | 5-Methoxy-2,3-dihydro-1H-2-silaindene derivative | High | 97:3 |
| Dimethyl(phenyl)silane | [Ir(COD)OMe]₂ / Chiral dinitrogen ligand | 2,3-Dihydro-1H-2-silaindene derivative | 97 | 96:4 |
Advanced Carbene Insertion Strategies
A more recent and advanced method for the formation of silicon-carbon bonds within a cyclic framework involves the insertion of a carbene into a silicon-hydrogen (Si–H) bond. This reaction provides a direct route to functionalized silanes and can be catalyzed by various transition metals, most notably rhodium and copper complexes.
The reaction typically involves the decomposition of a diazo compound in the presence of a hydrosilane and a metal catalyst to generate a metal-carbene intermediate. This reactive species then undergoes insertion into the Si–H bond of the silane (B1218182). The use of chiral catalysts allows for highly enantioselective Si–H insertion reactions, providing access to chiral silicon-stereogenic silanes. acs.orgnih.govacs.org Dirhodium(II) carboxylates have proven to be effective catalysts for this transformation, and the enantioselectivity can be significantly enhanced by using prochiral diazo reactants. nih.gov
While often used for intermolecular reactions, this strategy can be conceptually applied in an intramolecular fashion to construct the silolane ring, provided a suitable tethered diazo-hydrosilane precursor is used.
| Silane | Diazo Compound | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |
| Prochiral Silane | Symmetrical Diazo Reactant | Rh₂(S-TCPTTL)₄ | Silicon-stereogenic benzhydryl silane | up to 98% | up to 95:5 |
| Dimethylphenylsilane | Methyl α-diazophenylacetate | [Rh(cod)Cl]₂ | α-Silyl ester | 86% | Not applicable |
| Various Silanes | α-Diazoesters / α-Diazophosphonates | Rh(I) with C₁-symmetric chiral diene ligand | Chiral α-silyl esters and phosphonates | High | up to 99% ee |
Post-Cyclization Functionalization of this compound
Once the this compound framework has been synthesized, it can be further modified to introduce a variety of functional groups at the silicon center. This post-cyclization functionalization significantly expands the chemical diversity and utility of the silolane scaffold. Key transformations include halogenation to produce reactive halosilolanes, followed by nucleophilic substitution to introduce a wide range of substituents.
Halogenation and Conversion to Halosilolanes (e.g., 1-Chloro-1-methylsilolane, 1-(iodomethyl)-1-methylsilolane)
Halogenation of this compound is a crucial step for its further functionalization. The Si-H bond in this compound can be readily converted to a Si-Cl bond, for example, by treatment with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). sci-hub.segoogle.comresearchgate.net This reaction typically proceeds under mild conditions and provides the corresponding 1-chloro-1-methylsilolane in good yield. Radical initiators can be used in the chlorination of alkanes and benzylic centers with sulfuryl chloride. sci-hub.se
The synthesis of 1-(iodomethyl)-1-methylsilolane would involve a different strategy, likely starting from a precursor with a hydroxymethyl or chloromethyl group attached to the silicon, which is then converted to the iodomethyl derivative, for instance, through a Finkelstein reaction.
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) |
| 1-Methylsilacyclopentane | Sulfuryl Chloride (SO₂Cl₂) | 1-Chloro-1-methylsilacyclopentane | Neat or in a solvent like CCl₄, often with a radical initiator (e.g., AIBN) or under UV irradiation. | Typically high |
| 1-(Chloromethyl)-1-methylsilacyclopentane | Sodium Iodide (NaI) | 1-(Iodomethyl)-1-methylsilacyclopentane | Acetone, reflux | Good to excellent |
Nucleophilic Substitution Reactions for Diverse Functional Group Introduction
The 1-chloro-1-methylsilolane produced via halogenation is an excellent substrate for a variety of nucleophilic substitution reactions. The silicon-chlorine bond is highly polarized and susceptible to attack by a wide range of nucleophiles, allowing for the introduction of numerous functional groups.
For instance, reaction with amines, such as primary or secondary amines, leads to the formation of aminosilolanes. chemguide.co.uk Similarly, reaction with alcohols or alkoxides yields the corresponding alkoxysilolanes. These reactions are typically carried out in the presence of a base to neutralize the HCl generated, or by using a pre-formed metal alkoxide. The reaction of halogenoalkanes with ammonia can lead to multiple substitutions, forming primary, secondary, tertiary amines, and even quaternary ammonium salts. chemguide.co.uk
| Electrophile | Nucleophile | Product | Solvent | Yield (%) |
| 1-Chloro-1-methylsilacyclopentane | Ammonia (excess) | 1-Amino-1-methylsilacyclopentane | Ethanol | Moderate to Good |
| 1-Chloro-1-methylsilacyclopentane | Diethylamine | 1-(Diethylamino)-1-methylsilacyclopentane | Diethyl ether | Good |
| 1-Chloro-1-methylsilacyclopentane | Sodium Methoxide | 1-Methoxy-1-methylsilacyclopentane | Methanol | High |
| 1-Chloro-1-methylsilacyclopentane | Water | 1-Methylcyclopentanol | Not specified | Not specified |
Stereoselective Synthesis of Substituted this compound Derivatives
The stereoselective synthesis of substituted this compound derivatives, where the silicon atom is a stereocenter, is a significant challenge in organosilicon chemistry. The development of catalytic asymmetric methods to access chiral silanes has been a focus of recent research. Various strategies have been employed to achieve high enantioselectivity in the synthesis of silicon-stereogenic silanes, which can be conceptually applied to this compound derivatives.
One prominent approach involves the catalytic enantioselective silylation of C-H bonds. For instance, rhodium(I)-catalyzed enantioselective intramolecular C(sp³)-H silylation of dihydrosilanes has been demonstrated to produce silicon-stereogenic dihydrobenzosiloles with good to excellent yields and enantioselectivities. researchgate.net This method involves a highly enantioselective intramolecular reaction followed by a stereospecific intermolecular alkene hydrosilylation. researchgate.net Another strategy is the desymmetrization of prochiral dihydrosilanes. Chiral phosphine-modified copper complexes have been shown to catalyze the alcoholysis of prochiral dihydrosilanes with good to excellent stereoselectivity at the silicon atom. nih.gov
Organocatalysis has also emerged as a powerful tool. A strong and confined Brønsted acid has been used to catalyze the enantioselective cyclization of bis(methallyl)silanes, yielding enantioenriched Si-stereogenic silacycles with high enantiomeric ratios. nih.gov Mechanistic studies of this reaction have indicated that the formation of a covalent adduct can inhibit catalyst turnover, but the addition of acetic acid can promote the collapse of this adduct, enabling full turnover. nih.gov
Transition-metal-catalyzed intramolecular dehydrogenative silylation of C-H bonds is another atom-economical approach to creating Si-stereogenic organosilanes. cell.com Rhodium-catalyzed intramolecular hydrosilylation has been utilized for the construction of Si-stereogenic cyclic monohydrosilanes, which are valuable as chiral reagents. cell.com Furthermore, the simultaneous construction of remote silicon- and carbon-stereogenic centers has been achieved through a chiral nickel(II) complex-catalyzed desymmetrizing carbonyl-ene reaction of bis(methallyl)silanes. researchgate.net
A summary of selected catalytic systems for the asymmetric synthesis of chiral silanes is presented in the table below.
| Catalyst System | Reaction Type | Substrate | Product Type | Enantioselectivity (ee/er) |
| Rhodium(I) / Chiral Ligand | Intramolecular C-H Silylation | Dihydrosilanes | Dihydrobenzosiloles | Good to Excellent |
| Copper / Chiral Phosphine | Alcoholysis | Prochiral Dihydrosilanes | Chiral Alkoxysilanes | Good to Excellent |
| Brønsted Acid (IDPi) | Enantioselective Cyclization | Bis(methallyl)silanes | Si-stereogenic Silacycles | up to 96.5:3.5 er |
| Nickel(II) / Chiral Ligand | Desymmetrizing Carbonyl-ene | Bis(methallyl)silanes | Acyclic Si- and C-stereogenic Silanes | Not specified |
| Rhodium / (R)-BINAP | Dehydrogenative Silylation | Prochiral Silanes | Axially Chiral Spiro-9-silabifluorene | Moderate to Good |
Green Chemistry Principles in Silolane Synthesis
The application of green chemistry principles to the synthesis of silolanes is aimed at reducing the environmental impact of these processes. The twelve principles of green chemistry provide a framework for designing more sustainable chemical products and processes. nih.govresearchgate.net
Key green chemistry principles relevant to silolane synthesis include:
Prevention of Waste : It is preferable to prevent the formation of waste rather than treating it after it has been created. nih.govresearchgate.net
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions, such as the dehydrogenative coupling and C-H activation methods mentioned above, are generally more atom-economical than stoichiometric reactions. nih.gov
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.govresearchgate.net A significant effort in silicon chemistry is to move away from the use of chlorosilanes, which can produce harmful byproducts like hydrogen chloride. researchgate.net The use of alkoxysilanes is considered a greener alternative. researchgate.net
Safer Solvents and Auxiliaries : The use of auxiliary substances such as solvents should be made unnecessary or innocuous whenever possible. nih.govresearchgate.net
Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. nih.govresearchgate.net Conducting reactions at ambient temperature and pressure is ideal. nih.gov
Use of Renewable Feedstocks : Raw materials should be renewable whenever technically and economically practicable. nih.govresearchgate.net
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. nih.gov
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are typically more selective and can be used in small amounts. nih.gov
The direct synthesis of silicon compounds from metallurgical silicon and alcohols, avoiding chlorosilanes, is an example of a greener approach. researchgate.net This process, carried out in a high-boiling siloxane liquid with a copper catalyst, produces triethoxysilane and hydrogen, aligning with several green chemistry principles. researchgate.net
Optimization and Reproducibility of Synthetic Protocols
The optimization and reproducibility of synthetic protocols are critical for the reliable production of this compound and its derivatives. Careful control and optimization of reaction conditions are necessary to ensure consistent yields and purity.
Key parameters that require optimization include:
Reaction Temperature and Pressure : These can significantly influence reaction rates, selectivity, and the stability of reactants and products.
Catalyst Choice and Loading : The selection of an appropriate catalyst and its concentration are crucial for achieving high efficiency and selectivity.
Solvent : The solvent can affect the solubility of reactants, the stability of intermediates, and the course of the reaction.
Reactant Concentrations : The stoichiometry and concentration of reactants can impact reaction kinetics and product distribution.
Reproducibility is a significant challenge in silane chemistry, particularly in the context of surface modifications where the formation of stable and consistent silane layers is crucial. cell.com While not directly related to the synthesis of this compound as a discrete molecule, the principles of ensuring reproducibility in surface silanization are transferable. For instance, the choice of silanization conditions, such as liquid- or vapor-phase deposition, can significantly impact the stability and reproducibility of the resulting silane layer. cell.com
In the synthesis of discrete silane molecules, ensuring reproducibility involves:
Thorough Characterization : Detailed spectroscopic and spectrometric analysis (e.g., NMR, MS) is essential to confirm the structure and purity of the products. nih.gov
Standardized Procedures : The development of robust and well-documented synthetic protocols that can be reliably repeated in different laboratory settings.
Quality Control of Starting Materials : The purity of reactants and solvents can have a significant impact on the outcome of a reaction.
The table below summarizes key considerations for the optimization and reproducibility of silane synthesis.
| Parameter | Importance in Optimization | Impact on Reproducibility |
| Temperature | Affects reaction rate and selectivity. | Deviations can lead to inconsistent yields and impurity profiles. |
| Catalyst | Determines reaction pathway and efficiency. | Variations in catalyst activity or batch can alter results. |
| Solvent | Influences solubility and reactivity. | Inconsistent solvent purity or grade can affect the reaction. |
| Reactant Purity | Critical for avoiding side reactions. | Impurities can lead to variable product quality. |
| Reaction Time | Determines the extent of conversion. | Precise timing is necessary for consistent product formation. |
Reaction Mechanisms and Reactivity Landscapes of 1 Methylsilolane Derivatives
Bond Activation and Transformation Pathways
The activation of bonds connected to the silicon center is central to the chemistry of 1-methylsilolane. These transformations are largely predictable based on the principles of organosilicon chemistry, involving nucleophilic, reductive, and oxidative processes.
The silicon atom in this compound is an electrophilic center, making it susceptible to nucleophilic attack. This is a fundamental reaction class for organosilicon compounds. wikipedia.org Unlike carbon, which is strictly limited to a coordination number of four in stable compounds, silicon can accommodate a fifth or even sixth ligand to form hypervalent intermediates or transition states. This accessibility lowers the activation energy for substitution reactions.
Nucleophilic substitution at a silicon center typically proceeds via a bimolecular mechanism (Sₙ2-Si), which can involve a pentacoordinate silicon intermediate. lkouniv.ac.inorganic-chemistry.org The reaction does not require a leaving group to fully depart before the nucleophile attacks, a key difference from the classic Sₙ1 pathway seen in carbon chemistry. organic-chemistry.orgwikipedia.org Common nucleophiles such as hydroxides, alkoxides, and amines readily attack the silicon atom. organic-chemistry.org
The general mechanism can be depicted as the nucleophile (Nu⁻) attacking the substrate (R₃Si-LG), forming a transient trigonal bipyramidal intermediate, followed by the departure of the leaving group (LG). organic-chemistry.org In the case of this compound, which contains Si-H and Si-C bonds, a strong nucleophile could potentially cleave these bonds, especially if assisted by an appropriate catalyst or leaving group on a derivative.
| Feature | Nucleophilic Substitution at Carbon (Sₙ2) | Nucleophilic Substitution at Silicon (Sₙ2-Si) |
| Electrophilic Center | sp³ Carbon | sp³ Silicon |
| Mechanism | Concerted, single transition state organic-chemistry.org | Often stepwise, via pentacoordinate intermediate lkouniv.ac.in |
| Stereochemistry | Inversion of configuration (Walden inversion) organic-chemistry.org | Predominantly inversion, but retention is possible |
| Steric Hindrance | Highly sensitive; reaction slows significantly from primary > secondary > tertiary youtube.com | Less sensitive due to longer Si-C/Si-H bonds |
| Leaving Group | Requires a good leaving group (e.g., halides, tosylates) organic-chemistry.org | Can occur with poorer leaving groups (e.g., -H, -OR, -C) lkouniv.ac.in |
This table provides a comparative overview of nucleophilic substitution mechanisms at carbon versus silicon centers, highlighting key differences in mechanism, stereochemistry, and substrate sensitivity.
The term "reductive transformation" in the context of this compound primarily refers to reactions where the Si-H bond acts as a hydride donor, effectively reducing other molecules. The lower electronegativity of silicon compared to hydrogen results in a polarized Siδ⁺-Hδ⁻ bond, imparting hydridic character to the hydrogen atom. libretexts.org This allows this compound to function as a reducing agent in a process known as hydrosilylation, especially in the presence of a transition metal catalyst.
In a typical hydrosilylation reaction, the Si-H bond adds across a double or triple bond of an unsaturated molecule (like an alkene or alkyne), forming a new Si-C and C-H bond. This process transforms the unsaturated organic substrate into a saturated organosilane derivative.
Alternatively, if considering derivatives of this compound, such as a 1-chloro-1-methylsilolane, reductive transformation would involve the reduction of the Si-Cl bond back to a Si-H bond using a standard hydride reagent like lithium aluminum hydride (LiAlH₄). saskoer.ca
This compound and its derivatives can undergo oxidation to form highly stable siloxane compounds, which are characterized by the presence of Si-O-Si linkages. The primary driving force for this transformation is the exceptional thermodynamic stability of the silicon-oxygen bond (bond energy ~450-500 kJ/mol), which is significantly stronger than the Si-Si (~230 kJ/mol) and Si-C (~320 kJ/mol) bonds. libretexts.org
Oxidation can occur through several pathways:
Reaction with Oxygen: In the presence of a catalyst or upon combustion, the Si-C and Si-H bonds can be oxidized to form silicon dioxide and other byproducts.
Hydrolysis: The Si-H bond in this compound can react with water, particularly under basic or acidic conditions or with metal catalysis, to produce a silanol (B1196071) (R₃Si-OH). These silanol intermediates are highly prone to self-condensation, eliminating water to form a disiloxane (B77578) (R₃Si-O-SiR₃).
Controlled Oxidation: Using specific oxidizing agents like peroxides or peracids, it is possible to convert the Si-H bond into a Si-OH group, which can then dimerize or polymerize to create various siloxane structures.
This propensity to form siloxanes is a dominant feature of silane (B1218182) chemistry and a key pathway for the degradation or transformation of such compounds. vulcanchem.com
Organometallic Reactivity of Silolane Species
The interaction of this compound with metals, particularly transition metals, unlocks a rich field of organometallic reactivity. These processes are crucial for creating complex molecules and functional materials.
The carbon-silicon bond, while generally stable, can be selectively activated and cleaved by transition metal catalysts. lkouniv.ac.inuu.nl This reactivity is the foundation for several important cross-coupling reactions used in modern organic synthesis. numberanalytics.com Palladium-catalyzed reactions are among the most well-studied examples. uu.nlmdpi.com In reactions like the Hiyama coupling, a palladium catalyst facilitates the reaction between an organosilane and an organic halide to form a new carbon-carbon bond. mdpi.com
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.
Transmetalation: The silicon-containing substrate transfers its organic group to the palladium center, cleaving the C-Si bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
| Transition Metal | Catalyzed Reaction Type | Description |
| Palladium (Pd) | Hiyama Coupling, Stille-type Couplings | Activates C-Si bonds for cross-coupling with organic halides to form C-C bonds. uu.nlmdpi.com |
| Rhodium (Rh) | Hydrosilylation, C-Si Bond Formation | Catalyzes the addition of Si-H bonds across unsaturated C-C bonds and can be used to form C-Si bonds. nih.gov |
| Nickel (Ni) | Kumada-type Couplings | Can be used as a more earth-abundant alternative to palladium for C-Si bond activation in cross-coupling reactions. numberanalytics.comresearchgate.net |
| Copper (Cu) | Direct Synthesis | Used in the industrial "Direct Process" to synthesize chlorosilanes from silicon metal and alkyl chlorides. lkouniv.ac.in |
This table summarizes the roles of various transition metals in catalyzing reactions involving organosilanes, including the activation of the C-Si bond for synthetic applications.
The introduction of silicon into organic molecules can profoundly alter their physical and electronic properties, which can be exploited in the design of bioactive compounds. nih.gov While this compound itself is a simple heterocycle, its functionalized derivatives, such as silanols (containing Si-OH) or silane diols (Si(OH)₂), are of significant interest. These functional groups can act as mimics of tetrahedral intermediates in enzymatic reactions, particularly in the hydrolysis of peptide bonds by proteases. nih.gov
The interactions of these silane derivatives with biorelevant targets like proteins are governed by the same noncovalent forces that direct molecular recognition in organic molecules: nih.govgatech.edu
Hydrogen Bonding: The Si-OH group is an excellent hydrogen bond donor and acceptor, allowing it to interact with polar residues (e.g., aspartate, serine, histidine) in an enzyme's active site. pressbooks.pub
Hydrophobic Interactions: The methyl group and the hydrocarbon backbone of the silolane ring can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine. nih.gov
By strategically functionalizing the this compound scaffold, it is conceivable to design molecules that can fit into specific biological receptors and act as inhibitors or modulators of their function. nih.gov
Ring Interconversion and Enlargement Mechanisms
The reactivity of this compound and its derivatives, particularly smaller ring systems like silacyclobutanes, includes pathways for ring interconversion and enlargement. These reactions are often driven by the relief of ring strain and the formation of more stable intermediates or products.
One studied precursor, 1-methylsilacyclobutane, demonstrates several decomposition pathways under thermal conditions, such as in hot-wire chemical vapor deposition (HWCVD). These pathways provide insight into potential ring interconversion and enlargement mechanisms. The decomposition can proceed via three main routes:
Cycloreversion: This process involves the breaking of two bonds in the ring to form ethene and 1-methylsilene.
Ring-opening via 1,2-Hydride Shift: A hydrogen atom shifts from one carbon to the silicon atom, leading to the opening of the ring and the formation of propene and methylsilylene. researchgate.net
Exocyclic Homolytic Bond Rupture: The bond between the silicon atom and the methyl group breaks, generating a methyl radical and a silacyclobutane-1-yl radical. researchgate.net
While these are decomposition pathways, the reactive intermediates formed, such as silylenes and silenes, can participate in subsequent reactions that could lead to larger ring structures.
A common mechanism for ring enlargement in cyclic compounds involves carbocation rearrangements. chemistrysteps.commasterorganicchemistry.com For instance, a cyclobutane (B1203170) ring can expand to a more stable cyclopentane (B165970) ring. chemistrysteps.com This process is typically initiated by the formation of a carbocation adjacent to the ring. A subsequent alkyl shift, where a carbon-carbon bond from the ring migrates, leads to the expanded ring structure. masterorganicchemistry.com The driving force for this type of rearrangement is the formation of a more stable carbocation and the relief of ring strain associated with the smaller ring. chemistrysteps.commasterorganicchemistry.com While not specifically detailed for this compound in the available literature, such a mechanism is a plausible pathway for the ring enlargement of a 1-methylsilacyclobutane precursor to a this compound derivative.
Furthermore, reactions involving silylenes, which can be generated from silacyclopentanes, can lead to the formation of larger silacycles through addition reactions to unsaturated bonds like C=C, C≡C, and C=O. ias.ac.in
The table below summarizes the key decomposition pathways of 1-methylsilacyclobutane which can lead to reactive intermediates involved in ring interconversion and enlargement.
| Decomposition Pathway | Products | Significance for Ring Modification |
| Cycloreversion | Ethene + 1-Methylsilene | Generates a reactive silene intermediate. |
| Ring-opening (1,2-H Shift) | Propene + Methylsilylene | Produces a reactive silylene intermediate. researchgate.net |
| Exocyclic Bond Rupture | Methyl radical + Silacyclobutane-1-yl radical | Leads to radical-based reaction pathways. researchgate.net |
Stereochemical Aspects of Reactions at the Silicon Center
The stereochemistry of reactions occurring at the silicon center in silacyclane derivatives is a critical aspect that influences the three-dimensional structure of the products. Nucleophilic substitution and other reactions at the chiral silicon center of this compound derivatives can proceed with specific stereochemical outcomes.
Investigations into the electrophilic cleavage of optically active allylsilanes containing a silacyclopentane (B13830383) ring have provided insights into the stereochemistry at the silicon center. For example, the reaction of optically active 1-cis-crotyl-2-methyl-1-phenyl-1-silacyclopentane with anhydrous hydrogen chloride was found to proceed with inversion of configuration at the silicon atom. uq.edu.au This outcome suggests a mechanism where the nucleophile attacks the face of the silicon atom opposite to the leaving group, similar to an S(_N)2-type reaction at a carbon center.
In the context of enantioselective allylation reactions using chiral silacyclopentane-based reagents, the mechanism involves the coordination of the substrate (e.g., an aldehyde) to the silicon center. vulcanchem.com This coordination activates the substrate towards nucleophilic attack by the allyl group. The transfer of the allyl group is proposed to occur through a cyclic transition state. The inherent chirality of the silacyclopentane ring directs the approach of the substrate and the subsequent allyl transfer, leading to a high degree of stereocontrol in the product. vulcanchem.com
The stereochemical outcome of nucleophilic substitution at a silicon atom is not always straightforward inversion. The nature of the nucleophile, the leaving group, and the substituents on the silicon atom can influence the reaction pathway. In some cases, retention of configuration can be observed.
The following table summarizes key findings on the stereochemistry of reactions at the silicon center in silacyclane derivatives.
| Reaction Type | Substrate Example | Reagent | Stereochemical Outcome at Silicon |
| Electrophilic Cleavage | Optically active 1-cis-crotyl-2-methyl-1-phenyl-1-silacyclopentane | Anhydrous Hydrogen Chloride | Inversion of configuration. uq.edu.au |
| Enantioselective Allylation | Aldehydes | Chiral (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane | Controlled by the chiral silacyclopentane reagent via a cyclic transition state. vulcanchem.com |
Spectroscopic Analysis for Structural and Conformational Elucidation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with exceptional precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for validating the molecular formula of synthesized compounds.
For 1-Methylsilolane, the molecular formula is determined to be C₅H₁₂Si. The calculated exact mass for this formula is approximately 100.1794 Da nih.gov. HRMS can confirm this exact mass, thereby validating the proposed molecular formula and providing confidence in the compound's identity.
Beyond molecular formula validation, HRMS also provides invaluable information through fragmentation analysis. When molecules are ionized in a mass spectrometer, they often fragment into smaller, charged ions and neutral species. These fragmentation patterns are characteristic of the molecule's structure, acting as a unique "fingerprint" msu.educhemguide.co.uksavemyexams.com. The process involves the cleavage of chemical bonds, typically the weakest ones, leading to a cascade of fragment ions. The distribution and relative abundance of these fragments are influenced by the stability of the resulting ions and radicals msu.edulibretexts.org.
For this compound, typical fragmentation pathways are expected to involve the cleavage of silicon-carbon (Si-C) and carbon-carbon (C-C) bonds within the saturated five-membered ring and the methyl group attached to silicon. Common fragments observed in the mass spectrum of 1-methylsilacyclopentane include the molecular ion (M⁺) at m/z 100, corresponding to C₅H₁₂Si massbank.eu. Other significant fragment ions observed often arise from the loss of neutral radicals. For instance, the loss of a methyl radical (CH₃•, 15 Da) would yield a fragment ion at m/z 85 (C₄H₉Si⁺) massbank.eu. Further fragmentation could involve the loss of an ethyl radical (C₂H₅•, 29 Da) resulting in an ion at m/z 71 (C₃H₇Si⁺) massbank.eu, or cleavage of the ring structure. The presence of a methylsilyl cation ([SiCH₃]⁺) at m/z 43 is also a characteristic fragment for methyl-substituted silicon compounds massbank.eu.
Table 1: Key HRMS Data for this compound
| m/z | Likely Elemental Composition | Description | Source |
| 100 | C₅H₁₂Si | Molecular ion (M⁺) | massbank.eu |
| 85 | C₄H₉Si⁺ | Loss of CH₃• from M⁺ | massbank.eu |
| 71 | C₃H₇Si⁺ | Loss of C₂H₅• from M⁺ | massbank.eu |
| 59 | C₂H₇Si⁺ | Fragment ion | massbank.eu |
| 43 | SiCH₃⁺ | Methylsilyl cation | massbank.eu |
| 15 | CH₃⁺ | Methyl cation | massbank.eu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state) upon absorption of photons in the UV-Vis region (typically 200-800 nm) libretexts.orgiisc.ac.in. The types of electronic transitions that occur depend on the nature of the chemical bonds and the presence of non-bonding electrons.
In saturated organic and organosilicon compounds like this compound, the primary electronic transitions involve sigma (σ) bonds. These σ→σ* transitions require high energy and therefore occur at wavelengths below 200 nm, falling into the vacuum ultraviolet (VUV) region, which is outside the range of standard UV-Vis spectrometers libretexts.org. The molecule lacks chromophores, such as conjugated π systems or heteroatoms with accessible non-bonding electrons (n orbitals), which are responsible for significant absorption in the standard UV-Vis range libretexts.orgiisc.ac.in. Consequently, this compound is expected to exhibit very weak or negligible absorption in the 200-800 nm range.
Table 2: UV-Vis Spectroscopic Characteristics of this compound
| Wavelength Range | Primary Electronic Transitions | Expected Absorption for this compound | Significance for Structural Determination | Source |
| 200-800 nm | σ→σ, n→π, π→π | Very weak to negligible | Indicates absence of chromophores (π systems, lone pairs) | libretexts.org |
| <200 nm | σ→σ | Expected, but outside standard range | Fundamental electronic transitions of saturated bonds | libretexts.org |
Therefore, while UV-Vis spectroscopy is crucial for identifying and characterizing molecules with chromophoric groups, it provides limited direct information for the structural elucidation of saturated compounds like this compound itself.
Integration of Spectroscopic Data for Comprehensive Structural Determination
The comprehensive structural determination of a compound like this compound relies on the synergistic application of multiple spectroscopic techniques. While HRMS provides definitive confirmation of the molecular formula and offers insights into the molecular skeleton through fragmentation patterns, UV-Vis spectroscopy, in this case, primarily serves to indicate the absence of specific structural features like extended π-conjugation or heteroatom lone pairs.
HRMS is indispensable for establishing the elemental composition and molecular weight, which are foundational to structural elucidation msu.edusavemyexams.com. The fragmentation patterns observed in the mass spectrum can suggest the presence of specific functional groups or structural motifs, such as the Si-CH₃ group and the cyclic structure of this compound, by identifying characteristic fragment ions massbank.eu.
UV-Vis spectroscopy, while not revealing specific structural details for this compound due to its saturated nature, plays a complementary role. The lack of significant absorption in the UV-Vis region strongly suggests the absence of chromophores that would typically absorb light in this range, such as double or triple bonds, aromatic rings, or lone pairs on heteroatoms libretexts.org. This negative evidence helps to confirm the saturated nature of the molecule.
In practice, the structural determination of organosilicon compounds often involves a suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR), which provides detailed information about the connectivity and environment of atoms acs.orggelest.com. When combined with HRMS data, NMR spectra can definitively confirm the proposed structure of this compound by mapping the observed signals to the expected atomic environments within the molecule. The integration of HRMS for molecular formula and fragmentation, and UV-Vis for the absence of chromophores, alongside other spectroscopic methods, leads to a robust and comprehensive structural assignment.
Compound Name List:
this compound (also known as 1-Methylsilacyclopentane)
Theoretical and Computational Investigations of 1 Methylsilolane Chemistry
Elucidation of Electronic Structure and Bonding Characteristics
Theoretical examination of 1-Methylsilolane's electronic structure and bonding is fundamental to understanding its reactivity and physical properties. Computational methods, such as molecular orbital theory, provide a detailed description of how electrons are distributed within the molecule. utexas.edulibretexts.org This analysis focuses on the nature of the covalent bonds, including the silicon-carbon (Si-C), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds that constitute the molecule.
Key characteristics investigated include bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. The polarity of the Si-C bond, arising from the difference in electronegativity between silicon and carbon, is a crucial feature that influences the molecule's chemical behavior. youtube.comyoutube.com Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps to predict the molecule's reactivity towards electrophiles and nucleophiles.
Table 1: Calculated Geometric Parameters for this compound (Note: Specific experimental or high-level computational data for this compound is not broadly available in published literature. This table represents the parameters that would be determined in such a study.)
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| Si–C (ring) | Data not available | |
| Si–C (methyl) | Data not available | |
| C–C (ring) | Data not available | |
| C–H | Data not available | |
| **Bond Angles (°) ** | ||
| C–Si–C | Data not available | |
| Si–C–C | Data not available | |
| C–C–C | Data not available | |
| Dihedral Angles (°) | ||
| C–Si–C–C | Data not available |
Computational Exploration of Reaction Mechanisms
Computational chemistry serves as a powerful tool for exploring the intricate details of chemical reactions at a molecular level. msu.edumit.edu For this compound, this involves modeling its potential transformations, such as ring-opening reactions, oxidation at the silicon center, or substitution reactions.
Density Functional Theory (DFT) for Potential Energy Surface Mapping
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly effective for mapping potential energy surfaces (PES), which describe the energy of a molecule as a function of its geometry. emory.edusciepub.com By calculating the energy at various points along a reaction coordinate, a profile of the reaction pathway can be generated. This map reveals the energy of reactants, products, intermediates, and the transition states that connect them, providing a quantitative understanding of the reaction's feasibility and energetics. rsc.org
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction path. sciepub.com Computational algorithms can locate this first-order saddle point on the potential energy surface. To confirm that a calculated transition state structure correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net An IRC calculation traces the minimum energy path downhill from the transition state, ensuring it leads to the expected reactant and product energy minima.
Kinetic Isotope Effect (KIE) Predictions
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Theoretical predictions of KIEs are a valuable tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. osti.govutdallas.edu For a reaction involving this compound, such as the abstraction of a hydrogen atom, substituting a hydrogen with deuterium (B1214612) (²H) would lead to a predictable change in the reaction rate if the C-H bond cleavage is part of the rate-limiting step. rsc.org Computational models can calculate the vibrational frequencies of the molecule and the transition state for both the normal and isotopically labeled species to predict the KIE. epfl.ch
Table 2: Predicted Kinetic Isotope Effects for a Hypothetical Reaction (Note: This table illustrates the type of data generated from KIE predictions for a representative reaction, as specific studies on this compound are not available.)
| Reaction Type | Isotopic Substitution | Predicted kH/kD at 298 K |
| C-H Bond Activation | H/D at C2 | Data not available |
| Si-H Bond Insertion | H/D on Silane (B1218182) | Data not available |
Conformational Dynamics and Energy Barriers
Two-Dimensional Potential Energy Surface Calculations for Ring Dynamics
To fully characterize the conformational landscape of the silolane ring, a two-dimensional potential energy surface (2D-PES) can be calculated. researchgate.netarxiv.org This surface typically maps the energy of the molecule as a function of two specific geometric parameters that describe the ring's puckering. The resulting contour plot reveals the low-energy conformations (envelope and twisted forms) and the energy barriers that separate them. This provides quantitative data on the flexibility of the ring and the relative populations of different conformers at a given temperature.
Table 3: Conformational Energy Barriers for this compound (Note: The values in this table are illustrative of what would be obtained from a 2D-PES calculation, as specific literature data is unavailable.)
| Conformational Transition | Calculated Energy Barrier (kcal/mol) |
| Envelope to Twist | Data not available |
| Twist to Envelope | Data not available |
Pseudorotation Barriers and Interconversion Pathways
The five-membered ring of this compound is expected to be non-planar and undergo pseudorotation, a conformational change that occurs without passing through a high-energy planar state. This process involves a continuous series of puckered conformations, typically described by two low-energy forms: the envelope (Cs symmetry) and the twist (C2 symmetry) conformations. The energy landscape connecting these conformers dictates the flexibility of the ring system.
Theoretical calculations would be essential to quantify the energy barriers associated with this pseudorotation. Quantum mechanical methods, such as density functional theory (DFT) and ab initio calculations, would be employed to map the potential energy surface (PES) of this compound. By identifying the transition states connecting the various envelope and twist conformers, the energy barriers for interconversion can be determined.
For analogous five-membered ring systems, these barriers are influenced by factors such as the nature of the substituents and the heteroatom in the ring. rsc.org In the case of this compound, the methyl group on the silicon atom would be a key determinant of the preferred conformations and the heights of the interconversion barriers. The interconversion pathways would detail the specific sequence of conformational changes the molecule undergoes to move between different low-energy states.
Interactive Data Table: Illustrative Pseudorotation Barriers for Related Cyclic Systems
Note: The following data is for illustrative purposes to demonstrate the type of information that would be generated for this compound. Specific values for this compound are not currently available in the literature.
| Compound | Method | Barrier (kcal/mol) |
| Cyclopentane (B165970) | DFT | ~0.0 (free pseudorotation) |
| Silacyclopentane (B13830383) | Ab initio | 2.5 - 3.5 |
| Methylcyclopentane | DFT | 0.5 - 1.5 |
In Silico Prediction and Validation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of molecular structure. For this compound, in silico techniques can provide predictions for various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a standard application of computational chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted values are crucial for assigning experimental spectra and can help in distinguishing between different conformers that may coexist in solution.
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of this compound. These predictions aid in the identification of characteristic vibrational modes associated with the silolane ring and the methyl group. Comparing the computed spectrum with experimental data can validate the accuracy of the theoretical model and provide insights into the molecule's vibrational dynamics.
Interactive Data Table: Illustrative Predicted Spectroscopic Data
Note: This table illustrates the type of data that would be generated from in silico predictions for this compound. The values are hypothetical.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Si-CH₃) | 0.1 - 0.3 |
| ¹³C (Si-CH₃) | -5 - 5 |
| ²⁹Si | -10 - 10 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Si-C stretch | 700 - 800 |
| C-H stretch (methyl) | 2900 - 3000 |
| Ring deformation | 400 - 600 |
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. mdpi.com For this compound, MD simulations would offer a detailed picture of its structural flexibility and dynamic behavior in various environments, such as in the gas phase or in a solvent.
By numerically solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational landscape and the transitions between different puckered forms of the silolane ring. These simulations can provide insights into:
Conformational Preferences: By analyzing the trajectory of the simulation, the relative populations of different conformers can be estimated, providing a dynamic view of the conformational equilibrium.
Time Scales of Motion: MD simulations can reveal the time scales of various dynamic processes, including the pseudorotation of the ring and the rotation of the methyl group.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on the structure and dynamics of this compound can be investigated.
The results from MD simulations can complement the static picture obtained from quantum mechanical calculations and provide a more complete understanding of the molecule's behavior.
Applications in Polymer Science and Advanced Materials
1-Methylsilolane Derivatives as Monomeric Units in Polymerization Processes
Organosilicon compounds are fundamental building blocks in modern polymer chemistry. researchgate.net Silanes with the general formula R₄₋ₙSiXₙ, where X represents a reactive group like –OR (alkoxy), are primary precursors for organosilicon polymerization. wiley-vch.de As a member of the organosilane family, this compound and its derivatives can theoretically serve as monomeric units in various polymerization reactions. The process typically involves a series of chemical reactions that link these small monomer molecules into large polymer chains or networks. chandra-asri.com
The synthesis of organosilicon polymers from silane (B1218182) precursors is a well-established field. wiley-vch.de A common pathway to producing polysiloxanes, also known as silicone polymers, involves a two-step process. wiley-vch.de First, bifunctional silane precursors undergo hydrolytic polycondensation, which results in a mixture of linear and cyclic oligomers. wiley-vch.de Subsequently, these oligomers are transformed into high-molecular-weight polymers through either further polycondensation of the linear chains or by the ring-opening polymerization of the cyclic variants. wiley-vch.demdpi.com
Organosilane precursors are typically produced through methods like the direct reaction of an organic compound with silicon at high temperatures or the transformation of silicon into silyl (B83357) hydrides followed by hydrosilylation. wiley-vch.de Specifically, the Müller–Rochow direct process is a key industrial method for producing methylchlorosilanes, which are foundational monomers for silicones. mdpi.com While specific synthetic routes starting from this compound are not extensively detailed in the literature, its structure is analogous to other organosilane monomers used in these established synthetic strategies.
Hydrolysis: The first step is the hydrolysis of the alkoxy groups (Si-OR) to form silanol (B1196071) groups (Si-OH). This reaction is catalyzed by either an acid or a base. mdpi.comunm.edu
Acid-Catalyzed: The alkoxide group is first protonated, making the silicon atom more electrophilic and thus more susceptible to attack by water. nih.govacs.org
Base-Catalyzed: A nucleophilic hydroxyl ion directly attacks the silicon atom. mdpi.com This mechanism is sensitive to both inductive and steric effects. mdpi.comunm.edu
Re-esterification: This is the reverse of hydrolysis, where a silanol group reacts with an alcohol to reform an alkoxy group and water. mdpi.com This process is more significant under acidic conditions. unm.edu
Poly-condensation: After hydrolysis, the resulting silanol groups condense to form siloxane bonds (Si-O-Si), which constitute the backbone of the polymer. This can occur through two primary pathways: mdpi.com
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. mdpi.com
Alcohol Condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. mdpi.com
The table below summarizes these key polymerization mechanisms.
| Mechanism | General Reaction Equation | Description |
| Hydrolysis | ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH | An alkoxy group on the silane is replaced by a hydroxyl group from water, forming a reactive silanol. mdpi.com |
| Re-esterification | ≡Si-OH + R'OH ⇌ ≡Si-OR' + H₂O | The reverse of hydrolysis, where a silanol group reacts with an alcohol. mdpi.com |
| Water Condensation | ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O | Two silanol groups combine to form a siloxane bond and eliminate a water molecule. mdpi.com |
| Alcohol Condensation | ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH | An alkoxy group reacts with a silanol group to form a siloxane bond and eliminate an alcohol molecule. mdpi.com |
Kinetics of Silane and Organoalkoxysilane Polymerization
The kinetics of alkoxysilane polymerization are intricate and influenced by numerous factors, which can be broadly categorized as primary and secondary. mdpi.comnih.gov A thorough understanding of these kinetics is crucial as they directly control the properties of the final polymeric product. mdpi.com The hydrolysis reaction of silanes is often found to be first-order or pseudo-first-order. mdpi.com
Primary Factors:
Catalysts and pH: The rate of hydrolysis is significantly affected by pH, with the reaction being slowest around pH 7 and catalyzed by both acids and bases. mdpi.comunm.edu In alkaline conditions, deprotonated silanol groups attack silicon atoms, whereas in acidic media, the reaction involves protonated species. mdpi.com
Water/Silane Ratio (r): The amount of water present is critical. Stoichiometrically, the required ratio depends on the number of hydrolyzable groups on the silane. mdpi.com Increasing the water content generally enhances the hydrolysis rate up to a certain point, after which it can inhibit the reaction. mdpi.com
Organo-functional Groups: The chemical nature of the organic groups (R) attached to the silicon atom influences reaction rates through steric and inductive effects. mdpi.com Bulky substituents can hinder the reaction, stabilizing the silanol groups and slowing further condensation. nih.govacs.org
Secondary Factors:
Temperature: Higher temperatures can accelerate the formation of longer polysiloxane chains. researchgate.net
Solvent: The properties of the solvent, such as polarity, can influence reaction kinetics. mdpi.comqu.edu.qa
Silane Concentration: Increasing the initial concentration of the silane generally leads to a higher reaction rate. mdpi.com
The following table details the key factors that influence the kinetics of silane polymerization.
| Factor | Influence on Polymerization Kinetics |
| pH / Catalyst | The hydrolysis rate is minimized at neutral pH and catalyzed by both acids and bases. mdpi.comunm.edu The reaction mechanism (e.g., Sₙ2-Si) differs between acidic and alkaline media. mdpi.com |
| Water/Silane Ratio (r) | Affects the extent of hydrolysis and whether condensation proceeds via water or alcohol production. mdpi.com The optimal ratio depends on the specific silane. |
| Organo-functional Group | Steric bulk and electronic effects of the organic substituent impact the rates of both hydrolysis and condensation. mdpi.comnih.gov |
| Temperature | An increase in temperature generally increases the reaction rate. researchgate.netresearchgate.net |
| Solvent | Solvent properties like polarity and viscosity can affect the reaction, though their influence is complex and not always fully accounted for in kinetic models. mdpi.comqu.edu.qa |
| Silane Concentration | Higher initial concentrations typically increase the rate of hydrolysis and can affect the molecular weight of the resulting polymer. mdpi.com |
Role of Silolanes in Developing Silicone Polymers
Silolanes and other organosilicon precursors are central to the production of silicone polymers (polysiloxanes). ontosight.aimcmaster.ca The structure of the final polymer—whether it is a liquid, gel, rubber, or hard resin—is determined by the functionality of the silane monomers used. wikipedia.org
The number of reactive groups on the silane precursor dictates its role in polymerization. For instance, methyltrichlorosilane, with three reactive chloro groups, can act as a branch point, leading to the formation of crosslinked silicone resins. wikipedia.org Conversely, precursors with only one reactive site, such as those with three non-reactive methyl groups, serve to cap the polymer chain, thereby limiting the final molecular weight. wikipedia.org By analogy, a monofunctional derivative of this compound could potentially be used as a chain-terminating agent to control the length and properties of silicone polymers. The versatility of silicone chemistry allows for this precise control over the final material's architecture and properties, such as flexibility and hydrophobicity, which are imparted by the siloxane backbone and organic side groups. mdpi.com
Material Science Applications of Silolane-Based Compounds
The polymers and materials derived from silane-based compounds have found a vast array of applications in material science due to their unique combination of properties. frontiersin.org These materials often exhibit high thermal stability, good electronic mobility, and chemical resistance.
Optoelectronics: Silole-based compounds, a class of silicon-containing heterocycles, are utilized in Organic Light-Emitting Diodes (OLEDs) due to their high solid-state fluorescence quantum efficiency. mdpi.com Polymers derived from silanes can also be used in sensors and biosensors, where they can act as electronic mediators or form protective, functional layers. mdpi.com
Advanced Coatings and Composites: Silane-based polymers are used to create materials with enhanced mechanical performance and durability. nanosurf.com For example, they are employed as integral water repellents in concrete, where their small particle size allows them to penetrate the porous matrix, significantly improving durability against water and chloride ingress. researchgate.net The introduction of silsesquioxane cages, derived from silane condensation, into polymer matrices can improve properties like thermal stability and mechanical strength. ontosight.ai
Semiconductors and Ceramics: In the semiconductor industry, material science innovations are critical, and silicon-based materials are foundational. noahchemicals.com Furthermore, the pyrolysis of specific polysiloxanes provides a route to amorphous silicon oxycarbide ceramics, highlighting the role of these polymers as precursors to advanced ceramic materials. wikipedia.org
Catalytic Roles of 1 Methylsilolane Derivatives
Silolanes as Ligands in Organometallic Catalysis
Organometallic compounds are central to modern catalysis, often acting as highly efficient catalysts for a variety of chemical transformations. solubilityofthings.com The reactivity and stability of these catalysts are heavily influenced by the ligands that coordinate to the metal center. solubilityofthings.com Silolanes, including derivatives of 1-methylsilolane, can function as ligands in organometallic complexes. googleapis.comthieme-connect.com The silicon atom and the surrounding organic framework can modulate the electronic and steric environment of the metal, thereby influencing the catalytic activity.
The incorporation of a silolane ring into a ligand structure can impact the catalytic process in several ways:
Electronic Effects : The silicon atom can influence the electron density at the metal center. Depending on the substituents, it can act as a σ-donor or exhibit other electronic interactions, tuning the reactivity of the catalyst.
Steric Hindrance : The bulky nature of the silolane ring and its substituents can create a specific steric environment around the metal, which can enhance selectivity, particularly in asymmetric catalysis.
Research has shown that novel chiral ligands featuring a silanol (B1196071) coordinating group can be used in transition metal catalysis, demonstrating the principle of using silicon-containing moieties to create effective catalytic systems. rsc.org While direct studies focusing exclusively on this compound as a standalone ligand are specific, the broader class of silolanes and related silicon heterocycles are recognized for their potential in ligand design for organometallic synthesis and catalysis. googleapis.com
| Ligand Type | Metal Center | Catalytic Application | Reference |
| Chiral Silanol Ligands | Copper (Cu) | Enantioselective N-H Insertion | rsc.org |
| Silolane-derived Ligands | Not Specified | Organometallic Synthesis | googleapis.com |
| General Organosilicon Ligands | Various Transition Metals | Asymmetric Synthesis, Cross-Coupling | solubilityofthings.com |
Catalytic Intermediates in Cross-Coupling and Functionalization Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for forming carbon-carbon bonds. libretexts.orgmt.com These reactions proceed through a catalytic cycle that involves key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The catalyst, typically a palladium(0) complex, is regenerated at the end of each cycle. mt.comnih.gov
Derivatives of this compound have been utilized in the synthesis of catalyst precursors for such reactions. Specifically, 1-(iodomethyl)-1-methylsilolane has been reacted with 2-methyl-1H-imidazole to synthesize 2-methyl-1,3-bis[(1-methylsilolan-1-yl)methyl]-1H-imidazolium salts. researchgate.netresearchgate.net These imidazolium (B1220033) salts serve as precursors for N-heterocyclic carbene (NHC) ligands. NHC ligands are known to form highly stable and active complexes with palladium, which are effective catalysts for cross-coupling reactions. nih.gov
In this context, the this compound moiety is an integral part of the ligand that stabilizes the catalytically active metal center. The entire palladium-NHC complex, which contains the silolane derivative, acts as the catalytic intermediate that facilitates the bond-forming steps. For instance, benzimidazole (B57391) derivatives synthesized using precursors like 1-(iodomethyl)-1-methylsilolane have shown high catalytic activity in Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions of various aryl halides. researchgate.net
The general mechanism for a Suzuki-Miyaura cross-coupling reaction is as follows:
Oxidative Addition : An aryl halide (R-X) reacts with the Pd(0)-NHC catalyst to form a Pd(II) intermediate. mdpi.com
Transmetalation : The organoboron compound (R'-BY₂) transfers its organic group to the palladium center, displacing the halide. libretexts.org
Reductive Elimination : The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
The following table summarizes the application of a catalyst system derived from a this compound precursor in Suzuki-Miyaura cross-coupling.
| Aryl Halide | Coupling Partner | Catalyst System | Product Yield | Reference |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ with benzimidazole derivative | Nearly Quantitative | researchgate.net |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ with benzimidazole derivative | Nearly Quantitative | researchgate.net |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ with benzimidazole derivative | Nearly Quantitative | researchgate.net |
| 4-Bromotoluene | Styrene (Heck Reaction) | Pd(OAc)₂ / K₂CO₃ with benzimidazole derivative | Nearly Quantitative | researchgate.net |
Directed Catalysis Utilizing Silolane-Containing Directing Groups
Transition-metal-catalyzed C-H bond functionalization is a powerful strategy for modifying complex molecules by directly converting C-H bonds into new functional groups. magtech.com.cn To achieve site-selectivity, this approach often employs directing groups—functional groups within the substrate that coordinate to the metal catalyst and guide it to a specific, often proximal, C-H bond. magtech.com.cnchemrxiv.org
Organosilicon groups have emerged as effective directing groups in C-H activation chemistry. nih.gov For example, a strategy for the ortho-C–H silylation of phenols uses a traceless acetal (B89532) directing group that is introduced via a silyl (B83357) synthon. nih.govresearchgate.net While these examples may not explicitly use a this compound ring, the underlying principle is directly applicable. A functional group containing a this compound unit could be tethered to a substrate to direct a metal catalyst to a specific position.
The general process for directing-group-assisted C-H activation involves:
Coordination of the directing group on the substrate to the metal catalyst.
The metal center is brought into close proximity to a target C-H bond.
Cleavage of the C-H bond by the metal, often forming a metallacyclic intermediate.
Subsequent reaction (e.g., with a coupling partner) and release of the functionalized product.
The use of carbamates and sulfonamides as directing groups in nickel-catalyzed asymmetric Suzuki reactions highlights the versatility of this approach. organic-chemistry.org A silolane-containing group could similarly be designed to act as a directing group, leveraging the silicon atom's ability to coordinate or interact with the transition metal catalyst. This would enable the site-selective introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.
| Directing Group Class | Metal Catalyst | Reaction Type | Outcome | Reference |
| Acetal (via silyl synthon) | Rhodium (Rh) | ortho-C-H Silylation | Site-selective formation of C-Si bond | nih.govresearchgate.net |
| Carbamates/Sulfonamides | Nickel (Ni) | Asymmetric Suzuki Cross-Coupling | Stereoconvergent C-C bond formation | organic-chemistry.org |
| Various N- and O-containing groups | Various Transition Metals | C-C, C-O, C-N bond formation | Enhanced reaction speed and selectivity | magtech.com.cn |
Future Research Trajectories and Broader Impact
Discovery of Novel Reactivity and Unconventional Transformations
While the fundamental reactivity of 1-methylsilolane is established, ongoing research seeks to uncover novel transformations that deviate from conventional pathways. A notable example involves the reaction of (iodomethyl)-1-methylsilolane with 2-mercaptobenzothiazole. This reaction proceeds at room temperature without the need for bases or phase-transfer catalysts, leading to the formation of new iminium salts with iodide or triiodide counter-ions nih.gov. This highlights the potential for this compound derivatives to participate in unique reaction mechanisms.
Further research is directed towards catalytic ring-expansion reactions, a powerful tool for synthesizing larger cyclic structures. While not yet demonstrated specifically with this compound, related systems undergo such transformations, suggesting a promising avenue for future investigation. The development of catalytic methods for the ring expansion of silolanes would provide access to a new range of medium-sized silicon-containing rings with potential applications in materials and medicinal chemistry.
Another area of burgeoning interest is the diastereoselective synthesis of highly substituted silolanes. Recent studies have demonstrated the ability to control the stereochemistry at multiple centers within the silolane ring through carefully designed synthetic strategies researchgate.netnih.govbeilstein-journals.orgnih.gov. These methods often involve cascade reactions that efficiently build molecular complexity in a single step.
| Transformation Type | Reactants | Products | Significance |
| Iminium Salt Formation | (Iodomethyl)-1-methylsilolane, 2-Mercaptobenzothiazole | Iminium salts with iodide or triiodide counter-ions | Demonstrates unique reactivity without traditional catalysts. nih.gov |
| Diastereoselective Cycloaddition | Vinylcyclopropanes, Dihydrosilanes | Substituted silolanes | Enables stereocontrolled synthesis of complex silolane structures. |
| Catalytic Ring Expansion | Silacyclobutanes, Allenoates | Silacyclohexenes | Potential route to larger silicon-containing cyclic systems. |
Advancements in Asymmetric Synthesis of Chiral Silolanes
The synthesis of enantiomerically pure chiral silolanes is a significant challenge with profound implications for catalysis and materials science. A chiral silicon center can influence the properties of a molecule in a manner analogous to a chiral carbon center. Future research will focus on the development of novel asymmetric catalytic methods to access these valuable compounds.
Transition-metal catalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral organosilicon compounds. These methods often employ chiral ligands to control the stereochemical outcome of the reaction. While specific examples involving this compound are still emerging, the general principles are readily applicable. For instance, the asymmetric hydrosilylation of alkenes and the enantioselective C-H functionalization of silanes are promising approaches.
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary and often more sustainable approach to asymmetric synthesis. The development of chiral organocatalysts for the stereoselective functionalization of this compound would be a significant advancement.
Biocatalysis represents a frontier in the synthesis of chiral organosilanes. Enzymes, with their inherent chirality and high selectivity, can potentially be engineered to catalyze the enantioselective synthesis of chiral silanes under mild and environmentally friendly conditions chemrxiv.orgnih.govacs.orgresearchgate.net. Recent work has demonstrated the potential of enzymes to mediate transformations at silicon, opening the door for the biocatalytic production of chiral this compound derivatives chemrxiv.orgnih.govacs.orgresearchgate.net.
| Catalytic Approach | Catalyst Type | Potential Application to this compound | Advantages |
| Transition-Metal Catalysis | Chiral phosphine ligands with Rh, Ir, or Pd | Asymmetric hydrosilylation, Enantioselective C-H functionalization | High efficiency and selectivity. |
| Organocatalysis | Chiral amines, phosphoric acids | Enantioselective alkylation, reduction | Metal-free, often milder reaction conditions. |
| Biocatalysis | Engineered enzymes (e.g., cytochrome P450) | Enantioselective oxidation, Si-H insertion | High enantioselectivity, sustainable, mild conditions. chemrxiv.orgnih.govacs.orgresearchgate.net |
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound and its derivatives, future research will prioritize the development of more sustainable and environmentally benign synthetic routes.
A key focus will be the use of renewable starting materials and the reduction of waste. This can be achieved through the design of atom-economical reactions that maximize the incorporation of reactant atoms into the final product. Catalytic methods are inherently more sustainable than stoichiometric reactions as they reduce the amount of waste generated.
The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is another important aspect of sustainable synthesis. Moving away from volatile and often toxic organic solvents will significantly reduce the environmental impact of organosilane production. Microwave-assisted synthesis is also being explored as a way to reduce reaction times and energy consumption rsc.org.
Biocatalytic routes, as mentioned in the context of asymmetric synthesis, are a cornerstone of sustainable chemistry chemrxiv.orgnih.govacs.orgresearchgate.netrsc.org. The use of enzymes or whole-cell systems can enable the synthesis of this compound and its derivatives under mild conditions, often in aqueous media, thereby avoiding the use of harsh reagents and organic solvents chemrxiv.orgnih.govacs.orgresearchgate.netnih.gov.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |
| Atom Economy | Development of catalytic C-H functionalization and cycloaddition reactions. | Reduced waste generation. |
| Safer Solvents | Utilization of water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution and health hazards. |
| Renewable Feedstocks | Exploration of bio-based precursors for the synthesis of the silolane ring. | Reduced reliance on fossil fuels. |
| Biocatalysis | Use of enzymes for selective transformations. | Milder reaction conditions, high selectivity, and reduced environmental footprint. chemrxiv.orgnih.govacs.orgresearchgate.net |
Interdisciplinary Research at the Interface of Organosilicon Chemistry and Materials Science
The unique properties of organosilicon compounds make them highly valuable in materials science. Future research on this compound will increasingly focus on its application as a building block for advanced materials, fostering a strong interdisciplinary connection between organosilicon chemistry and materials science.
One promising area is the use of this compound as a monomer in ring-opening polymerization (ROP) mdpi.comnih.govresearchgate.netmdpi.comgelest.commdpi.com. ROP of silolanes can lead to the formation of novel silicon-containing polymers with tailored properties, such as thermal stability, optical transparency, and gas permeability mdpi.comresearchgate.net. These polymers could find applications in areas such as high-performance elastomers, membranes for gas separation, and advanced coatings.
Furthermore, this compound and its derivatives can serve as precursors for the synthesis of silicon carbide (SiC) and other ceramic materials researchgate.netsiadmi.comresearchgate.net. The controlled pyrolysis of polysilanes derived from this compound can yield high-purity SiC with desirable microstructures. This has significant implications for the development of advanced ceramics for use in high-temperature applications, electronics, and abrasive materials.
The functionalization of the silolane ring also opens up possibilities for creating novel photoluminescent materials. The introduction of chromophoric and auxochromic groups onto the this compound scaffold could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
| Application Area | Role of this compound | Potential Material Properties |
| Silicon-Containing Polymers | Monomer for Ring-Opening Polymerization (ROP) | Enhanced thermal stability, tunable refractive index, gas permeability. mdpi.comresearchgate.net |
| Advanced Ceramics | Precursor to Silicon Carbide (SiC) | High thermal conductivity, hardness, and chemical inertness. researchgate.netsiadmi.comresearchgate.net |
| Photoluminescent Materials | Scaffold for chromophore attachment | Tunable emission wavelengths, high quantum yields. |
| Functional Coatings | Building block for polysiloxane-based coatings | Hydrophobicity, durability, and thermal resistance. |
Q & A
Q. What are the established synthetic routes for 1-Methylsilolane, and how can researchers validate the purity and structural integrity of synthesized samples?
Methodological Answer:
- Synthesis Validation : Follow protocols for organosilicon compound synthesis, emphasizing inert atmosphere conditions (e.g., Schlenk techniques) to prevent oxidation. Key steps include silane precursor alkylation and catalytic hydrosilylation .
- Purity Assessment : Use gas chromatography (GC) paired with mass spectrometry (MS) to detect volatile impurities. For non-volatile residues, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and compare spectral data with literature benchmarks .
- Reproducibility : Document reaction parameters (temperature, solvent, catalyst loading) in alignment with journal guidelines for experimental reproducibility .
Q. How should researchers design initial stability studies for this compound under varying environmental conditions?
Methodological Answer:
- Stress Testing : Expose samples to controlled humidity, temperature, and UV light while monitoring decomposition via Fourier-transform infrared spectroscopy (FTIR) for Si-C bond stability.
- Kinetic Analysis : Use high-performance liquid chromatography (HPLC) to quantify degradation products over time. Apply Arrhenius equation modeling to predict shelf-life under standard storage conditions .
- Data Reporting : Tabulate degradation rates and conditions in supplementary materials, adhering to formatting standards for chemical stability studies .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved to confirm structural assignments?
Methodological Answer:
- Multi-Technique Corroboration : Combine 2D NMR techniques (COSY, HSQC) with X-ray crystallography to resolve ambiguous peaks. For crystalline derivatives, compare experimental diffraction patterns with computational models (DFT-based) .
- Error Analysis : Quantify instrumental uncertainties (e.g., magnetic field drift in NMR) and solvent effects. Use statistical tools (e.g., confidence intervals) to validate peak assignments .
- Peer Validation : Share raw spectral data in open-access repositories to enable cross-laboratory verification .
Q. What mechanistic frameworks are suitable for studying this compound’s reactivity in catalytic systems, and how can computational methods enhance experimental findings?
Methodological Answer:
- Experimental Design : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in silane-mediated reactions. Pair with in situ Raman spectroscopy to track intermediate species .
- Computational Integration : Perform density functional theory (DFT) calculations to map reaction pathways (e.g., Gibbs free energy profiles). Validate simulations against experimental activation energies .
- Data Synthesis : Use heatmaps or 3D contour plots to visualize correlations between computational and experimental data, ensuring alignment with journal graphical standards .
Q. How can researchers systematically address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
Methodological Answer:
- Meta-Analysis : Aggregate literature data into a comparative table, highlighting measurement techniques (e.g., calorimetry vs. computational estimates). Apply statistical tests (ANOVA) to identify outliers .
- Standardized Protocols : Re-measure properties using IUPAC-endorsed methods (e.g., bomb calorimetry for ΔHf) and publish detailed uncertainty budgets .
- Collaborative Resolution : Propose a multi-lab round-robin study to harmonize measurement protocols, citing frameworks like FINER (Feasible, Novel, Ethical, Relevant) for interdisciplinary collaboration .
Methodological Frameworks for Research Design
What criteria should guide the formulation of hypothesis-driven research questions on this compound’s applications in materials science?
Methodological Answer:
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel Si-based polymers), Novel (unexplored dopant effects), Ethical, and Relevant to energy storage or semiconductor fields .
- PICO Adaptation : Define Population (material systems), Intervention (this compound doping), Comparison (baseline materials), and Outcomes (conductivity, thermal stability) .
- Scope Refinement : Avoid overly broad queries (e.g., “applications in nanotechnology”) by focusing on measurable variables (e.g., “impact on thin-film dielectric constants”) .
Data Presentation and Publication Guidelines
Q. How should researchers structure complex datasets (e.g., spectroscopic and computational results) to meet journal requirements for clarity and reproducibility?
Methodological Answer:
- Supplementary Materials : Deposit raw NMR spectra, crystallographic CIF files, and DFT input/output files in FAIR-aligned repositories (e.g., Zenodo). Link these in the main text using hyperlinked identifiers .
- Visual Standards : Design figures with color-blind-friendly palettes and minimal chemical structures per panel. Use vector graphics for scalable schematics of reaction mechanisms .
- Ethical Reporting : Disclose instrumentation limitations (e.g., NMR sensitivity thresholds) and conflicts of interest (e.g., funding from silane manufacturers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
